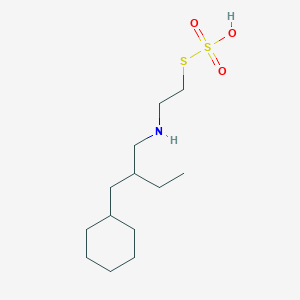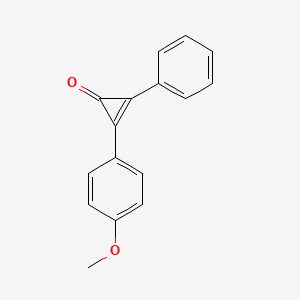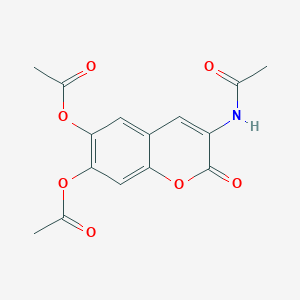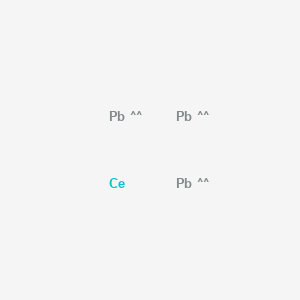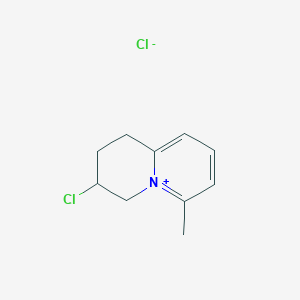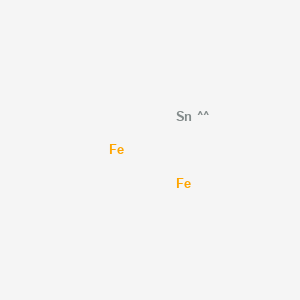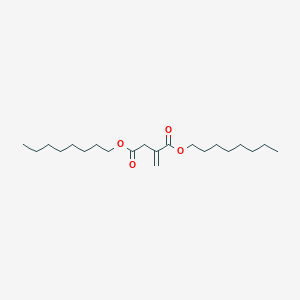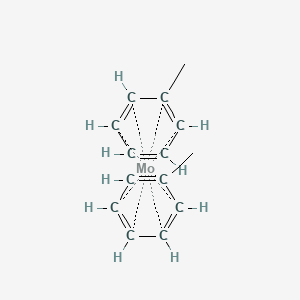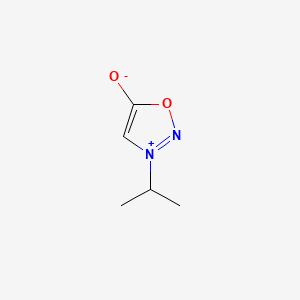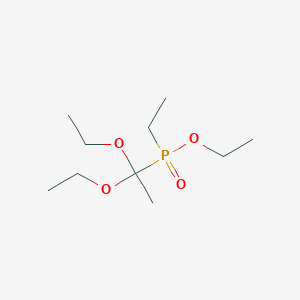
Butan-1-ol--N,N-diethylethanamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hydrogenation of Crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene to produce butan-1-ol.
Hydrogenation of n-Butyraldehyde: This method involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene.
Industrial Production Methods
The industrial production of butan-1-ol–N,N-diethylethanamine (1/1) typically involves the combination of butan-1-ol and N,N-diethylethanamine in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired compound. The process may also involve the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Reduction: N,N-diethylethanamine can undergo reduction reactions to form secondary or primary amines.
Substitution: Both butan-1-ol and N,N-diethylethanamine can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, and nitric acid are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Catalysts: Copper, cobalt, and rhodium catalysts are commonly used in hydrogenation reactions.
Major Products Formed
Oxidation of Butan-1-ol: Butanal, butanoic acid.
Reduction of N,N-diethylethanamine: Secondary and primary amines.
Substitution Reactions: Butyl halides, alkylated amines.
科学的研究の応用
Butan-1-ol–N,N-diethylethanamine (1/1) has several applications in scientific research:
作用機序
The mechanism of action of butan-1-ol–N,N-diethylethanamine (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activities and functions. In chemical reactions, it can act as a nucleophile or electrophile, participating in various reaction mechanisms .
類似化合物との比較
Butan-1-ol–N,N-diethylethanamine (1/1) can be compared with other similar compounds, such as:
Butan-1-ol: A primary alcohol with similar chemical properties but different reactivity and applications.
N,N-diethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
Butan-2-ol: An isomer of butan-1-ol with different chemical properties and reactivity.
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
The uniqueness of butan-1-ol–N,N-diethylethanamine (1/1) lies in its combination of a primary alcohol and a tertiary amine, which gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
13624-65-2 |
|---|---|
分子式 |
C10H25NO |
分子量 |
175.31 g/mol |
IUPAC名 |
butan-1-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H10O/c1-4-7(5-2)6-3;1-2-3-4-5/h4-6H2,1-3H3;5H,2-4H2,1H3 |
InChIキー |
NNAUWMCFEUEAEW-UHFFFAOYSA-N |
正規SMILES |
CCCCO.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



